molecular formula C30H48O3 B583243 Momordicoside I aglycone CAS No. 81910-41-0

Momordicoside I aglycone

カタログ番号 B583243
CAS番号: 81910-41-0
分子量: 456.711
InChIキー: GDWGKJJMMBZZDX-ITPHIMIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Momordicoside I aglycone is a natural compound that can be isolated from the herbs of Mormodica charantia L . It is a type of triterpenoid . The CAS number is 81910-41-0 .


Synthesis Analysis

The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .


Molecular Structure Analysis

The molecular formula of Momordicoside I aglycone is C30H48O3 . The molecular weight is 456.7 g/mol . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .


Chemical Reactions Analysis

The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .


Physical And Chemical Properties Analysis

Momordicoside I aglycone is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

2. Summary of the Application:

  • Momordicoside I aglycone, derived from Momordica charantia (bitter melon), has been identified as having significant anti-obesity effects. The compound is part of a group of bioactive components that have been studied for their potential to counteract obesity, which is a major risk factor for chronic diseases like hypertension, diabetes, and cardiovascular diseases .

3. Methods of Application/Experimental Procedures:

  • The research involved examining the anti-obesity effects of various components of M. charantia at the cellular and organismal levels. An advanced search was conducted across scientific databases to classify studies showing the anti-obesity effects of M. charantia on cells and animals. The extraction process typically involves using solvents like 95% ethanol for refluxing to obtain aglycones such as Momordicoside I aglycone .

4. Results/Outcomes:

  • The major bioactive components, including Momordicoside I aglycone, showed activities such as inhibition of fat synthesis, promotion of glucose utilization, and stimulation of auxiliary lipid-lowering activity. Although the specific quantitative data and statistical analyses are not detailed in the summary provided, the literature suggests that these components have therapeutic potential for the development of anti-obesity health products and medicines .

1. Antidiabetic Effects

  • Methods: The compound was isolated and its structure confirmed through NMR spectroscopy and X-ray analysis. It was tested in vivo on diabetic-induced male ddY mice strain at a dosage of 400 mg/kg .
  • Results: The compound showed blood hypoglycemic effects, indicating its potential as an antidiabetic agent .

2. Antiproliferative Effects on Cancer Cells

  • Methods: Microwave- and ultrasound-assisted extraction techniques were used to isolate cucurbitane-type triterpenoids, including Momordicoside I aglycone, which were then tested on SAS human oral cancer cell lines .
  • Results: The compound exhibited inhibitory effects on the proliferation of these cancer cells .

3. Extraction and Isolation Techniques

  • Methods: Advanced extraction methods like microwave-assisted extraction have been employed to obtain higher yields of the compound .
  • Results: These techniques have proven effective in isolating the compound in significant quantities for further research .

4. Phytochemistry and Metabolite Analysis

  • Methods: The metabolites of M. charantia were isolated and their structures established through comprehensive spectroscopic evidence .
  • Results: The compound’s presence contributes to the overall bioactivity profile of the plant .

5. Role in Glycoside vs. Aglycon Biological Activity

  • Methods: Comparative studies have been conducted to understand the differences in biological activities between glycosides and their aglycone forms .
  • Results: These studies help in elucidating the physiological role of the glycosyl moiety and structure-activity relations in glycosidic compounds .

1. Anti-HIV Properties

  • Methods: The compound’s efficacy against HIV is typically assessed through in vitro assays using HIV-infected cell lines .
  • Results: While specific outcomes are not detailed in the summary, the literature suggests that compounds from Momordica charantia, including Momordicoside I aglycone, may have inhibitory effects on HIV replication .

2. Anticancer Properties

  • Methods: Research often involves the use of cell culture studies to test the compound’s effect on various cancer cell lines .
  • Results: The compound has shown promise in inhibiting the growth of certain types of cancer cells, although detailed quantitative data would require access to full research articles .

3. Pharmacokinetics

  • Methods: Comparative studies between glycosides and aglycones are conducted to understand how the glycosidic moiety affects absorption, distribution, metabolism, and excretion (ADME) of the compound .
  • Results: These studies can lead to the development of more effective glycodrugs based on improved pharmacokinetic profiles .

4. Biotransformation by Fungal Endophytes

  • Methods: Fungi such as Aspergillus sp. are used to ferment compounds like Momordicoside I aglycone, leading to the production of different metabolites .
  • Results: This process results in the creation of new compounds with potentially unique biological activities .

将来の方向性

Research on Momordica charantia and its constituents, including Momordicoside I aglycone, is ongoing. Future directions may include further investigation into the antidiabetic properties of these compounds, as well as their potential roles in managing other health conditions .

特性

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWGKJJMMBZZDX-ITPHIMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098621
Record name (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momordicoside I aglycone

CAS RN

81910-41-0
Record name (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81910-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
FL Mtemeli, R Shoko, J Ndlovu… - … and Biology Insights, 2022 - journals.sagepub.com
… Momordicoside I aglycone binds to SmPNP with the lowest binding affinity of -7.9 kcal/mol by pi … Our results show that momordicoside I aglycone and Balsaminoside B have the lowest …
Number of citations: 1 journals.sagepub.com
YT Lee, LH Pao, CY Chen, SQ Huang, A Kumaran… - Foods, 2022 - mdpi.com
… We further analyzed the content of cucurbitane-type triterpenoids (excluding momordicoside I aglycone) of bitter melon through multivariate principal component analysis. The results …
Number of citations: 3 www.mdpi.com
Y Kao, CH Chou, LC Huang, CK Tsai - EXCLI journal, 2023 - ncbi.nlm.nih.gov
… The next day, the cells were treated with momordicine I, kuguacin J, kuguaglycoside C, and momordicoside I aglycone at specific concentrations for 48 h. To conduct the CellTiter 96 …
Number of citations: 0 www.ncbi.nlm.nih.gov
AK Oyebamiji, JO Babalola, KA Odelade… - Eclética …, 2023 - researchgate.net
Schistosomiasis remains one of the severe ailments that affect both man and woman in South Africa. It is caused by blood fluke, and the rate at which it causes death is alarming in …
Number of citations: 2 www.researchgate.net
R Diab, S Younis - Parasitologists United Journal, 2022 - journals.ekb.eg
… Momordicoside I aglycone and Balsaminoside B were the two extracts with the maximum binding affinity to both parasitic drug targets. Hence, the two compounds were enlisted as …
Number of citations: 5 journals.ekb.eg
K Chibale, J Overington, D Barros, J Lelièvre - Education, 2007 - researchgate.net
… Momordicoside I aglycone binds to SmPNP with the lowest binding affinity of -7.9 kcal/mol by pi sigma bond interactions with HIS 88. Balsaminoside B binds to Sh28kDaGST with a …
Number of citations: 0 www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。